molecular formula C10H11NO3 B5156731 5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone

5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone

Cat. No. B5156731
M. Wt: 193.20 g/mol
InChI Key: YQKIAPVBOXASPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone, commonly known as HMI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMI-1 is a heterocyclic compound that belongs to the class of isoxazolidinones. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of HMI-1 is not fully understood, but it is believed to act by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of unwanted or damaged proteins. By inhibiting the proteasome, HMI-1 can induce apoptosis (programmed cell death) in cancer cells and prevent the accumulation of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
HMI-1 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, HMI-1 has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMI-1 in lab experiments is its high potency and selectivity towards the proteasome. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, one limitation of using HMI-1 is its potential toxicity towards normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions that could be explored in the study of HMI-1. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of HMI-1. Another direction is the investigation of HMI-1 as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the potential of HMI-1 as a chemotherapeutic agent for various types of cancer warrants further investigation.

Synthesis Methods

HMI-1 can be synthesized through a multistep process involving the reaction of 2-phenyl-2-oxazoline with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride and subsequent reaction with sodium hydroxide. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

HMI-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties.

properties

IUPAC Name

5-hydroxy-5-methyl-2-phenyl-1,2-oxazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(13)7-9(12)11(14-10)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKIAPVBOXASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(O1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-5-methyl-2-phenylisoxazolidin-3-one

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